1-Phenylethenyl but-2-enoate

Description

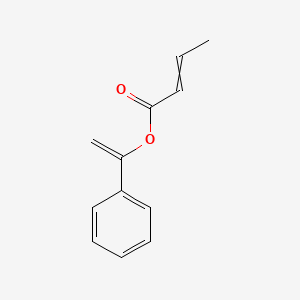

Structure

2D Structure

3D Structure

Properties

CAS No. |

109538-27-4 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

1-phenylethenyl but-2-enoate |

InChI |

InChI=1S/C12H12O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h3-9H,2H2,1H3 |

InChI Key |

CVECPLDNMPNAKB-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)OC(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylethenyl But 2 Enoate

Established Synthetic Pathways to Structurally Related Alpha,Beta-Unsaturated Esters

The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, with several key reactions being particularly effective for producing α,β-unsaturated esters. These methods provide the strategic basis for approaching the synthesis of complex esters like 1-phenylethenyl but-2-enoate.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. nrochemistry.com It involves the reaction of a carbonyl compound with a phosphonate (B1237965) carbanion, which is generated by deprotonating a phosphonate ester. nrochemistry.comorganicchemistrydata.org A significant advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a phosphate ester, is water-soluble and easily removed from the reaction mixture. organic-chemistry.orgalfa-chemistry.com

The reaction mechanism proceeds through the nucleophilic addition of the phosphonate carbanion to the carbonyl carbon, forming an intermediate which then cyclizes to an oxaphosphetane. nrochemistry.comorganic-chemistry.org This intermediate subsequently eliminates to form the alkene and the phosphate byproduct. nrochemistry.com The HWE reaction is particularly noted for its high (E)-alkene selectivity, especially when using stabilized phosphonate carbanions (where the attached R group is electron-withdrawing). organic-chemistry.orgwikiwand.com This stereoselectivity is driven by steric factors in the transition state leading to the oxaphosphetane intermediate, which favors the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.orgalfa-chemistry.com

Certain modifications can alter this selectivity. The Still-Gennari modification, for instance, employs phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific reaction conditions (KHMDS and 18-crown-6 in THF) to favor the formation of (Z)-alkenes. organicchemistrydata.orgwikipedia.org

Table 1: Key Features of the Horner-Wadsworth-Emmons Reaction

| Feature | Description |

|---|---|

| Reactants | Aldehyde or Ketone, Phosphonate Ester |

| Key Reagent | Phosphonate Carbanion (ylide) |

| Primary Product | Alkene (typically α,β-unsaturated ester) |

| Stereoselectivity | Predominantly forms (E)-alkenes |

| Byproduct | Water-soluble phosphate ester |

| Advantages | High (E)-selectivity, ease of byproduct removal, reactivity with ketones alfa-chemistry.com |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration. wikipedia.orgtaylorandfrancis.com This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), to generate the enolate ion without causing self-condensation of the aldehyde or ketone. wikipedia.orgstudy.com

The reaction is highly effective for synthesizing α,β-unsaturated products. study.com The active methylene compounds often used include diethyl malonate, ethyl acetoacetate, and malonic acid. wikipedia.org

A well-known variant is the Doebner modification, which utilizes pyridine (B92270) as the solvent and catalyst. wikipedia.orgorganic-chemistry.org This modification is particularly useful when one of the activating groups on the methylene component is a carboxylic acid, such as in malonic acid. The reaction proceeds with subsequent decarboxylation, yielding an α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Knoevenagel Condensation and Doebner Modification

| Aspect | Knoevenagel Condensation | Doebner Modification |

|---|---|---|

| Carbonyl Reactant | Aldehyde or Ketone | Aldehyde |

| Active Methylene | Z−CH₂−Z (e.g., diethyl malonate) wikipedia.org | HOOC−CH₂−COOH (Malonic acid) wikipedia.org |

| Catalyst/Solvent | Weak amine (e.g., piperidine) wikipedia.org | Pyridine wikipedia.org |

| Key Feature | Condensation followed by dehydration | Condensation followed by dehydration and decarboxylation wikipedia.org |

| Typical Product | α,β-unsaturated dicarbonyl or cyano-ester | α,β-unsaturated carboxylic acid |

The Wittig reaction, a Nobel Prize-winning discovery, converts aldehydes and ketones into alkenes using a phosphorus ylide, also known as a Wittig reagent. jove.com The reaction's primary driving force is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. wikipedia.orgjove.com

Stabilized Ylides : When the ylide is "stabilized" by an electron-withdrawing group (such as an ester or ketone), the reaction predominantly produces the (E)-alkene. wikipedia.orgjove.comorganic-chemistry.org These ylides are more stable, and the reaction intermediates are able to equilibrate to the thermodynamically favored anti-conformation, which leads to the (E)-product. organic-chemistry.org

Non-stabilized Ylides : When the ylide is "non-stabilized" (bearing alkyl or aryl groups), the reaction is faster and kinetically controlled, leading primarily to the (Z)-alkene. wikipedia.orgjove.comyoutube.com The reaction proceeds through a less stable syn-intermediate that rapidly collapses to the cis-oxaphosphetane and then the (Z)-alkene. youtube.com

The Schlosser modification offers a method to convert the intermediate from a non-stabilized ylide reaction into the more stable form, ultimately yielding the (E)-alkene. wikipedia.org

Targeted Synthesis Strategies for this compound

The synthesis of the specific target, this compound, requires a strategic application of the principles of retrosynthesis and stereochemical control.

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orge3s-conferences.org For this compound, the most logical disconnection is at the ester linkage.

Target Molecule : this compound

Key Disconnection : Cleavage of the ester C-O bond.

This disconnection reveals two precursor fragments:

A but-2-enoyl moiety (an acyl group).

A 1-phenylethenoxy moiety, which corresponds to the enol form of acetophenone (B1666503).

In a forward synthesis, this suggests a reaction between a derivative of but-2-enoic acid and the enolate of acetophenone. The enolate can be generated from acetophenone using a suitable base, and then acylated with an activated form of but-2-enoic acid, such as but-2-enoyl chloride.

Figure 1: Retrosynthetic Analysis of this compound O O // // --C--O--C=CH2 ===> --C--X + H--O--C=CH2 | | | / \ / \ Ph CH3-CH=CH CH3-CH=CH (But-2-enoyl derivative) (Enol of Acetophenone) ^ || O // --C--CH3 | Ph (Acetophenone)

Catalytic Methods in this compound Formation

Catalytic methods offer efficient and selective routes for the synthesis of complex organic molecules. For the formation of this compound, several transition metal-catalyzed reactions are of particular relevance.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com While direct synthesis of this compound via these methods is not extensively documented, analogous transformations provide a conceptual framework.

The Heck reaction , which typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, could be envisioned for the synthesis of precursors to this compound. For instance, the coupling of a vinyl halide with a suitable styrenic precursor could be a potential strategy. The Mizoroki-Heck reaction is a versatile methodology that utilizes aryl halides and olefins under palladium catalysis. tuwien.at

Suzuki coupling , another palladium-catalyzed reaction, which couples an organoboron compound with a halide or triflate, is a plausible route. A strategy could involve the coupling of a vinylboronate with a phenyl-substituted vinyl halide. The synthesis of vinyl boronate esters can be achieved through methods such as the dehydrogenative boration of alkenes. researchgate.net

The Sonogashira coupling , which pairs a terminal alkyne with an aryl or vinyl halide, could be employed to construct the carbon skeleton, which would then require subsequent transformation to the target ester.

These reactions are generally characterized by their tolerance of a wide range of functional groups and their often mild reaction conditions. tuwien.at A summary of the general applicability of these reactions is presented below.

| Reaction | Catalyst | Typical Reactants | Potential Application for this compound Synthesis |

| Heck Reaction | Palladium complexes | Vinyl/Aryl Halide, Alkene | Coupling of a vinyl halide with a styrenic precursor. |

| Suzuki Coupling | Palladium complexes | Organoboron compound, Vinyl/Aryl Halide | Coupling of a vinylboronic acid or ester with a phenyl-substituted vinyl halide. |

| Sonogashira Coupling | Palladium/Copper complexes | Terminal Alkyne, Vinyl/Aryl Halide | Synthesis of an enyne precursor for subsequent elaboration. |

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes and allenes towards nucleophilic attack. beilstein-journals.orgnih.gov Gold(I) complexes, being carbophilic π-acids, can activate carbon-carbon multiple bonds under mild conditions. nih.gov

One relevant application is the gold-catalyzed addition of carboxylic acids to alkynes, which directly yields vinyl esters. nih.gov For the synthesis of this compound, a potential route would involve the gold-catalyzed addition of but-2-enoic acid to phenylacetylene. This reaction's regioselectivity would be a critical factor to control to obtain the desired isomer.

Furthermore, gold catalysts have been employed in the synthesis of buta-1,3-dien-2-yl esters from propargyl esters and vinylazides, showcasing their utility in forming complex unsaturated esters. rsc.org Gold-catalyzed cyclization reactions of diynes with ketones can also produce diversely substituted vinyl ethers, which are structurally related to vinyl esters. nih.gov

| Gold-Catalyzed Reaction Type | Typical Substrates | Potential Product | Key Features |

| Intermolecular addition of carboxylic acids to alkynes | Phenylacetylene, But-2-enoic acid | This compound | Mild reaction conditions, high atom economy. nih.gov |

| Reaction of propargyl esters with vinylazides | Propargyl esters, Vinylazides | Buta-1,3-dien-2-yl esters | Formation of complex diene structures. rsc.org |

| Cyclization of 1,5-diynes with ketones | 1,5-diynes, Ketones | Substituted vinyl ethers | Access to diverse vinyl ether scaffolds. nih.gov |

Rhodium(II) catalysts, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are well-known for their ability to catalyze reactions involving diazo compounds, leading to carbenoid intermediates. rsc.orgyoutube.com These intermediates can undergo a variety of transformations, including cyclopropanation and C-H insertion reactions.

In the context of olefin synthesis, rhodium-catalyzed reactions of diazoesters can lead to the formation of alkenes. rsc.org For instance, the olefination of 2-aroylpyrroles with diazoesters in the presence of a rhodium catalyst has been reported to produce cinnamate derivatives. rsc.org A similar strategy could potentially be adapted for the synthesis of this compound by reacting a suitable phenyl-substituted ketone with a diazo derivative of but-2-enoate.

Rhodium(III)-catalyzed C-H activation and olefination of arenes is another powerful method for the synthesis of substituted olefins. acs.orgresearchgate.net This approach allows for the direct coupling of arenes with alkenes, which could be a potential route to precursors of the target molecule.

| Rhodium-Catalyzed Reaction | Catalyst | Reactants | Potential Application |

| Olefination with diazo compounds | Rh₂(OAc)₄ | Phenyl ketone, Diazo but-2-enoate derivative | Direct formation of the this compound structure. rsc.org |

| C-H Olefination | [Cp*RhCl₂]₂ | Arene, Alkene | Synthesis of ortho-olefinated precursors. acs.orgresearchgate.net |

Reactivity and Mechanistic Investigations of 1 Phenylethenyl But 2 Enoate

Nucleophilic and Electrophilic Additions to the Double Bonds

The double bonds in 1-phenylethenyl but-2-enoate are susceptible to both nucleophilic and electrophilic attack. The electron-withdrawing nature of the carbonyl group in the but-2-enoate system makes the β-carbon electrophilic and prone to conjugate addition. jove.com

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org The but-2-enoate portion of this compound is a classic Michael acceptor. libretexts.org A wide range of nucleophiles, known as Michael donors, can participate in this reaction, including enolates, amines, and thiols. jove.commasterorganicchemistry.com

The reaction mechanism involves the attack of the nucleophile at the β-carbon of the but-2-enoate system, leading to the formation of an enolate intermediate. libretexts.org This enolate is then protonated to yield the final 1,4-adduct. masterorganicchemistry.com The thermodynamic driving force for the Michael addition is the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.com The use of Grignard reagents in the presence of copper catalysts can also lead to conjugate addition to α,β-unsaturated esters. rsc.org

Table 3: Common Michael Donors and Acceptors

| Michael Donors (Nucleophiles) | Michael Acceptors (Electrophiles) |

|---|---|

| Enolates (from ketones, esters, etc.) | α,β-Unsaturated ketones |

| Amines | α,β-Unsaturated aldehydes |

| Thiolates | α,β-Unsaturated esters |

| Organocuprates (Gilman reagents) | α,β-Unsaturated nitriles |

| Malonic esters | α,β-Unsaturated amides |

| β-Ketoesters | Nitroalkenes |

Source: wikipedia.orglibretexts.orgmasterorganicchemistry.com

Electrophilic Halogenation, Hydrohalogenation, and Hydration

The carbon-carbon double bonds within this compound present active sites for electrophilic attack. The presence of both a styrenic and a crotonate moiety offers potential for regioselective reactions.

Electrophilic Halogenation: The addition of halogens, such as bromine and chlorine, across the double bonds is a characteristic reaction. The mechanism typically proceeds through a halonium ion intermediate. The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the double bonds. For instance, the phenyl group on the vinylic portion can stabilize a positive charge, potentially directing the attack of the halide nucleophile. thieme-connect.de

Hydrohalogenation: The addition of hydrogen halides (HX) to this compound also proceeds via an electrophilic addition mechanism. acs.orgnih.govacs.org The regioselectivity is generally governed by Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the halide adds to the more substituted carbon, which can better stabilize the resulting carbocation. The stability of this carbocation is enhanced by the presence of the phenyl group. However, reaction conditions, such as the use of radical initiators, can lead to anti-Markovnikov addition. Some hydrohalogenation methods have been reported to yield poor chemical outcomes due to side reactions like hydration. acs.orgnih.govacs.org The use of aprotic media can sometimes prevent these competing reactions. nih.govacs.org

Hydration: Acid-catalyzed hydration of the double bonds in this compound follows a similar electrophilic addition mechanism. Protonation of the double bond leads to the formation of a carbocation intermediate, which is then attacked by water. The regioselectivity again follows Markovnikov's rule, leading to the formation of an alcohol.

Radical Chemistry and Polymerization

The unsaturated nature of this compound makes it a candidate for radical reactions, including polymerization. unibe.ch

Homopolymerization Pathways of this compound

This compound can undergo homopolymerization through radical mechanisms. researchgate.netuni-heidelberg.demdpi.com This process is typically initiated by radical initiators that create a radical species, which then adds to the monomer's double bond. The stability of the resulting radical intermediate plays a crucial role in the polymerization process. Radicals can be stabilized through resonance, and the phenyl group in the monomer can contribute to this stabilization. youtube.com The polymerization proceeds through propagation steps where the radical chain grows by adding more monomer units. youtube.com

Copolymerization with Other Monomers and Reaction Kinetics

This compound can be copolymerized with other vinyl monomers to create polymers with tailored properties. researchgate.netmdpi.com The kinetics of these copolymerization reactions are influenced by the reactivity ratios of the comonomers. These ratios describe the relative tendency of a growing polymer chain ending in one monomer to add the same or the other monomer. Acyclic diene metathesis (ADMET) is a powerful technique for the copolymerization of diene monomers. mdpi.com

Metal-Mediated and Catalyzed Transformations

Transition metals are often employed to catalyze a range of transformations involving this compound, offering high selectivity and efficiency. whiterose.ac.ukresearchgate.net

Conjugate Reduction and Selective Hydrogenation Strategies

Conjugate Reduction: The α,β-unsaturated ester moiety in this compound is susceptible to conjugate reduction, also known as 1,4-reduction. organic-chemistry.org This reaction selectively reduces the carbon-carbon double bond of the but-2-enoate group, leaving the carbonyl group intact. Various catalytic systems, including those based on copper, can facilitate this transformation. rsc.orgthieme-connect.de

Selective Hydrogenation: The selective hydrogenation of the double bonds in this compound can be achieved using various metal catalysts. oaepublish.com Palladium-based catalysts are commonly used for the hydrogenation of alkenes. organic-chemistry.orgamazonaws.com The selectivity of the hydrogenation (i.e., which double bond is reduced) can often be controlled by the choice of catalyst, ligand, and reaction conditions. amazonaws.com For instance, certain catalysts might preferentially reduce the less sterically hindered double bond.

Functional Group Interconversions and Derivatization

The ester functionality in this compound can be transformed into other functional groups. solubilityofthings.comvanderbilt.eduimperial.ac.ukfiveable.mescribd.com These interconversions are fundamental in organic synthesis for creating a variety of derivatives.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 1-phenylethanol.

Transesterification: In the presence of an alcohol and a suitable catalyst, the ester can undergo transesterification to form a different ester.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me

Amidation: Reaction with amines can convert the ester into an amide. solubilityofthings.com

These transformations allow for the synthesis of a wide array of compounds starting from this compound, highlighting its utility as a versatile building block in organic chemistry.

Advanced Spectroscopic and Structural Characterization Methodologies for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of complex organic structures. While one-dimensional (1D) NMR provides fundamental information about the chemical environment of nuclei, two-dimensional (2D) techniques are often necessary to resolve spectral overlap and establish detailed connectivity and spatial relationships within a molecule like 1-Phenylethenyl but-2-enoate.

Two-dimensional NMR experiments are powerful methods for determining the complete bonding framework of a molecule. researchgate.net By correlating nuclear spins through chemical bonds, these techniques provide a roadmap of atomic connectivity.

Correlated Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal correlations between the vinyl protons of the but-2-enoate moiety and the methyl protons. It would also show correlations among the aromatic protons of the phenyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com This technique is invaluable for assigning the carbon signals in the spectrum by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, in this compound, HMBC would show a crucial correlation from the vinylic proton of the 1-phenylethenyl group to the carbonyl carbon of the but-2-enoate group, confirming the ester linkage.

The following table summarizes the expected key 2D NMR correlations for the (E)-isomer of this compound.

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

| H-2' | H-3' | C-2' | C-1', C-4', C=O |

| H-3' | H-2', H-4' | C-3' | C-1' |

| H-4' | H-3' | C-4' | C-2' |

| H-α | H-β | C-α | C-1, C-γ, C=O |

| H-β | H-α | C-β | C-1, C-γ, C=O |

| Aromatic Protons | Other Aromatic Protons | Corresponding Aromatic Carbons | Other Aromatic Carbons, C-α |

Note: The table presents predicted correlations and would require experimental verification.

The Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial for determining the stereochemistry and spatial proximity of atoms within a molecule. columbia.edu These techniques detect correlations between protons that are close in space, irrespective of whether they are connected through bonds.

For this compound, NOESY or ROESY would be instrumental in assigning the stereochemistry of the but-2-enoate double bond (E/Z isomerism).

In the (E)-isomer , a NOE/ROE correlation would be expected between the vinylic proton at C-2' and the methyl protons at C-4'.

In the (Z)-isomer , a NOE/ROE correlation would be expected between the vinylic proton at C-2' and the vinylic proton at C-3'.

The following table outlines the key expected NOESY/ROESY correlations for stereochemical determination.

| Isomer | Irradiated Protons | Expected Key NOE/ROE Correlation |

| (E)-1-Phenylethenyl but-2-enoate | H-2' | H-4' (methyl protons) |

| (Z)-1-Phenylethenyl but-2-enoate | H-2' | H-3' |

Note: The choice between NOESY and ROESY depends on the molecular weight of the compound. For small molecules like this compound, NOESY is generally suitable. columbia.edu

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes or the existence of transient reaction intermediates. nih.gov This is typically achieved by recording NMR spectra at variable temperatures.

For this compound, DNMR could potentially be used to study the rotational barrier around the C-O single bond of the ester group. At low temperatures, the rotation might be slow enough to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. The analysis of these spectral changes can provide quantitative information about the energy barrier to rotation. While no specific DNMR studies on this compound are currently published, the principles of the technique would be applicable.

Mass Spectrometry Techniques for Reaction Product Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. rsc.org This is crucial for confirming the identity of reaction products and for distinguishing between compounds with the same nominal mass but different elemental compositions.

The theoretical exact masses for this compound are presented in the table below.

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₂H₁₂O₂ | 188.08373 |

| [M+H]⁺ | C₁₂H₁₃O₂ | 189.09156 |

| [M+Na]⁺ | C₁₂H₁₂NaO₂ | 211.07349 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. nih.gov The analysis of these fragment ions provides valuable information about the structure of the parent ion.

For this compound, MS/MS could be used to probe the connectivity of the molecule. A plausible fragmentation pathway would involve the cleavage of the ester bond, leading to characteristic fragment ions.

A proposed fragmentation could involve:

Formation of the protonated molecular ion [M+H]⁺.

Cleavage of the ester bond to yield a phenylvinyl cation and but-2-enoic acid, or a but-2-enoyl cation and 1-phenylethanol.

The following table lists some of the plausible fragment ions that could be observed in the MS/MS spectrum of this compound.

| Proposed Fragment Ion | Formula | Exact Mass (m/z) | Plausible Origin |

| Phenylvinyl Cation | C₈H₇⁺ | 103.05478 | Cleavage of the O-C(vinyl) bond |

| But-2-enoyl Cation | C₄H₅O⁺ | 69.03350 | Cleavage of the ester C-O bond |

| Phenyl Cation | C₆H₅⁺ | 77.03913 | Fragmentation of the phenylvinyl cation |

Note: This represents a simplified and hypothetical fragmentation pathway. The actual fragmentation would be influenced by the ionization method and collision energy.

Vibrational Spectroscopy for Functional Group Characterization and Reaction Monitoring

Vibrational spectroscopy is a cornerstone in the characterization of organic molecules, providing detailed information about the functional groups present. For a molecule like this compound, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary insights into its vibrational modes.

FT-IR spectroscopy is particularly sensitive to polar bonds and is an excellent tool for identifying the key functional groups within this compound. The expected FT-IR spectrum would be dominated by absorptions from the carbonyl group, carbon-carbon double bonds, and the aromatic ring. Conjugation within the but-2-enoate moiety and the presence of the phenyl group are expected to influence the positions of these absorption bands. Aromatic esters typically exhibit a strong C=O stretch between 1730 and 1715 cm⁻¹. spectroscopyonline.com The C-C-O and O-C-C stretching vibrations in aromatic esters are generally observed around 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹, respectively. spectroscopyonline.com

Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Alkenyl C-H | Stretching | 3080-3020 | Medium |

| Alkyl C-H | Stretching | 2980-2850 | Medium-Weak |

| α,β-Unsaturated Ester C=O | Stretching | 1725-1710 | Strong |

| C=C (Aromatic) | Stretching | 1600, 1580, 1500, 1450 | Medium-Weak |

| C=C (Alkenyl) | Stretching | 1650-1620 | Medium |

| Ester C-O | Stretching | 1280-1150 | Strong |

| Aromatic C-H | Bending (Out-of-plane) | 900-675 | Strong |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C bonds of the aromatic ring and the vinyl group in this compound are expected to show strong signals in the Raman spectrum. The carbonyl C=O stretch, while strong in the IR, will likely be weaker in the Raman spectrum. The study of various vinyl acetate-based emulsions has demonstrated the utility of Raman spectroscopy in identifying characteristic bands for vinyl groups and ester functionalities. mdpi.com For instance, plasticized vinyl acetate (B1210297) emulsions show distinct Raman bands in the regions of 600–700 cm⁻¹, 950–1100 cm⁻¹, and 1550–1650 cm⁻¹. mdpi.com

Predicted Raman Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3050 | Medium |

| Aromatic Ring | Breathing | ~1000 | Strong |

| C=C (Aromatic) | Stretching | 1600-1580 | Strong |

| C=C (Alkenyl) | Stretching | 1650-1620 | Strong |

| α,β-Unsaturated Ester C=O | Stretching | 1725-1710 | Weak-Medium |

| Ester C-O | Stretching | 1280-1150 | Medium |

X-ray Crystallography for Definitive Solid-State Structural Elucidation of Intermediates and Products

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov While no crystal structure for this compound is currently available in the public domain, the analysis of structurally similar compounds provides a basis for predicting its solid-state conformation. For instance, the X-ray structure of 2-(methyl(1-phenylvinyl)carbamoyl)phenyl acetate reveals key structural parameters for a molecule containing a 1-phenylvinyl moiety. researchgate.net

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide definitive information on:

Molecular Conformation: The dihedral angles between the phenyl group, the vinyl plane, and the ester group.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can offer insights into electronic effects such as conjugation.

Intermolecular Interactions: The nature of packing in the crystal lattice, including potential π-π stacking interactions from the phenyl rings.

Stereochemistry: Unambiguous determination of the stereochemistry at the but-2-enoate double bond (E/Z configuration).

Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |

| Space Group | P2₁/c or P-1 (Common centrosymmetric groups) |

| C=O Bond Length | ~1.21 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| C=C (Vinyl) Bond Length | ~1.33 Å |

| C=C (Crotonate) Bond Length | ~1.34 Å |

Chromatographic Methods for Purification and Product Distribution Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of reaction mixtures containing this compound.

GC-MS is a highly sensitive technique for analyzing volatile compounds. This compound is expected to be amenable to GC analysis. The mass spectrum, obtained through electron ionization (EI), would provide a unique fragmentation pattern that can be used for its identification. The fragmentation of esters in GC-MS is well-documented. whitman.eduwhitman.edu Aromatic esters often show a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu Key fragmentation pathways for esters include α-cleavage and McLafferty rearrangements. whitman.edu

Predicted GC-MS Fragmentation for this compound

The molecular weight of this compound (C₁₂H₁₂O₂) is 188.22 g/mol .

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 188 | [C₁₂H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 119 | [C₈H₇O]⁺ | Cleavage of the ester C-O bond with charge retention on the phenylvinyl ketone moiety |

| 105 | [C₇H₅O]⁺ | Loss of CH₂ from the m/z 119 fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the phenyl-containing fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 69 | [C₄H₅O]⁺ | Crotonyl cation, from cleavage of the ester C-O bond with charge retention on the but-2-enoyl moiety |

HPLC is a versatile technique for the separation and purification of a wide range of organic compounds. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. A C18 or a Phenyl stationary phase would likely provide good separation from starting materials and byproducts. The choice of mobile phase would typically involve a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.com

Predicted HPLC Parameters for this compound Analysis

| Parameter | Predicted Condition |

|---|---|

| Stationary Phase | C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile (or Methanol) |

| Detection | UV at ~254 nm (due to the phenyl group) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

Theoretical and Computational Chemistry Studies of 1 Phenylethenyl But 2 Enoate

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are instrumental in understanding the fundamental electronic and geometric properties of a molecule. These computational methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It would be the primary tool to study the ground state properties of 1-Phenylethenyl but-2-enoate. Such calculations would yield optimized molecular geometry, electronic energy, and various reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgossila.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity and lower stability. wikipedia.org For this compound, the HOMO would likely be localized on the phenylethenyl group due to its electron-rich π-system, while the LUMO might be centered on the electron-withdrawing but-2-enoate moiety. A hypothetical data table for the FMO analysis of this compound is presented below to illustrate how such data would be reported.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific computational data for this compound was found.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is used to predict the sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions represent negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ester group and over the phenyl ring, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the carbonyl carbon and the vinylic protons, suggesting their susceptibility to nucleophilic attack.

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Energetics

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like this compound and its influence on reactivity. This molecule has several rotatable bonds, leading to various possible conformers. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and semi-empirical methods could be employed to perform a detailed conformational search. These calculations would identify the most stable conformers and the energy barriers for their interconversion. The relative energies of different conformers would provide insights into the most likely shape the molecule adopts under given conditions. For instance, studies on similar molecules like fluoroacetone (B1215716) have utilized such methods to analyze conformational isomerism. rsc.org

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, providing information that is often difficult to obtain experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction at a molecular level, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry and energy of the TS.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.netuni-muenchen.de The IRC analysis maps the minimum energy path connecting the transition state to the reactants and products. uni-muenchen.de This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction. For a potential reaction involving this compound, such as a cycloaddition or an electrophilic addition, IRC analysis would be indispensable for verifying the proposed mechanism.

A hypothetical data table for a transition state analysis is presented below.

| Parameter | Hypothetical Value |

| Reaction Type | Diels-Alder Cycloaddition |

| Activation Energy (kcal/mol) | 25.3 |

| Transition State Geometry | Asynchronous |

| Key Bond Distances in TS (Å) | C1-Cα: 2.1, C4-Cβ: 2.3 |

| IRC Confirmation | Connects reactants and product |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific computational data for this compound was found.

Molecular Electron Density Theory (MEDT) for Understanding Cycloaddition Pathways

Molecular Electron Density Theory (MEDT) has emerged as a powerful tool for understanding the mechanisms and selectivity of various pericyclic reactions, including cycloadditions. mdpi.comluisrdomingo.com This theory posits that the reorganization of molecular electron density, rather than molecular orbital interactions, governs chemical reactivity. mdpi.com MEDT has been successfully applied to explain the reactivity and regioselectivity in [3+2] cycloaddition reactions involving various components. luisrdomingo.comluisrdomingo.comrsc.org Studies on different nitrile oxides and alkenes, for instance, have demonstrated how the electronic structure of the reactants, classified as zwitterionic or other types, dictates the reaction pathway. mdpi.commdpi.com The theory allows for the classification of cycloadditions based on the electronic structure of the three-atom components (TACs) involved, leading to different mechanistic pathways. luisrdomingo.com However, no specific MEDT studies focusing on the cycloaddition pathways of this compound have been found.

Prediction of Regioselectivity and Stereoselectivity from Computational Data

Computational chemistry provides robust methods for predicting the regioselectivity and stereoselectivity of chemical reactions. rsc.org For cycloaddition reactions, Density Functional Theory (DFT) calculations are commonly employed to determine the energies of transition states for different possible pathways, thereby predicting the favored regio- and stereoisomers. researchgate.netmdpi.com For example, in the cycloaddition of acridine-based dipolarophiles with nitrile N-oxides, the regioselectivity was found to be strongly influenced by electronic factors, which can be correlated with calculated 13C NMR chemical shifts of the double bond carbons. mdpi.com The distortion/interaction model, another computational tool, can also be used to analyze transition states and predict selectivity. researchgate.net While these methods are generally applicable, there is no published research applying them to predict the regioselectivity and stereoselectivity of cycloaddition reactions specifically involving this compound.

Computational Spectroscopy for Validation and Interpretation of Experimental Data

Computational spectroscopy is a vital area of theoretical chemistry used to validate and interpret experimental spectroscopic data.

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts (δ) and coupling constants through computational methods is a well-established practice for structural elucidation. researchgate.net Density Functional Theory (DFT) is a popular method for these calculations, with various functionals and basis sets available to achieve high accuracy. acs.orgaip.org The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common approaches for calculating chemical shieldings, which are then converted to chemical shifts. acs.org Studies on a range of organic molecules, including esters and conjugated systems, have shown that DFT calculations can accurately reproduce experimental 1H and 13C NMR spectra. nih.govmdpi.com Such calculations can help in assigning complex spectra and confirming the structures of isomers. researchgate.netnih.gov However, no specific computational studies predicting the NMR parameters for this compound are available.

Simulation of Vibrational (IR, Raman) Spectra

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is another powerful application of computational chemistry for identifying functional groups and understanding molecular structure. nih.gov DFT and ab initio methods are used to calculate harmonic vibrational frequencies, which can then be compared with experimental spectra. nih.govresearchgate.net These calculations aid in the complete assignment of vibrational modes. nih.gov For esters, the carbonyl stretch is a particularly sensitive probe of the local molecular environment and its vibrational frequency can be influenced by factors like solvation. osti.govchemrxiv.org Computational studies on various esters, including unsaturated ones, have demonstrated good agreement between calculated and experimental IR and Raman spectra. preprints.orgpreprints.org Despite the utility of these methods, there are no published simulations of the vibrational spectra specifically for this compound.

Applications in Materials Science

Polymerization and Copolymerization for Advanced Materials

The presence of two polymerizable double bonds in 1-Phenylethenyl but-2-enoate offers versatile routes for creating novel polymers. It can theoretically undergo polymerization through either the vinylic or the acrylic double bond, or both, leading to cross-linked structures. This section explores its role as a monomer in the fabrication of advanced materials.

The design of this compound as a monomer is predicated on the introduction of a reactive vinyl group onto a but-2-enoate structure. While a specific, detailed synthesis for this compound is not widely documented in publicly available literature, its synthesis can be inferred from established chemical reactions. A plausible route would involve the esterification of but-2-enoic acid (crotonic acid) with a phenylvinyl alcohol or a related precursor. Alternatively, transesterification reactions could be employed. For instance, the synthesis of similar vinyl esters has been achieved through the reaction of a carboxylic acid with vinyl acetate (B1210297) in the presence of a palladium or mercury(II) salt catalyst. tandfonline.com Another approach could be the reaction of the acid chloride of but-2-enoic acid with a suitable vinyl alcohol precursor. The synthesis of a structurally related compound, ethyl (E)-3-phenylbut-2-enoate, is achieved by reacting acetophenone (B1666503) with triethyl phosphonoacetate in the presence of sodium hydride, suggesting that Horner-Wadsworth-Emmons type reactions could also be a potential synthetic strategy for precursors to the title monomer. rsc.org

The fabrication of polymers from this compound can proceed via homopolymerization or copolymerization. While there is a scarcity of literature on the homopolymer of this compound, it is known to be used as a comonomer in the production of acrylic rubber. google.com In this context, it is copolymerized with other acrylic ester monomers to produce random copolymers with specific properties. google.com

A notable application is its use in the synthesis of copolymer rubbers with enhanced properties. For example, this compound (referred to as 1-phenylethenyl prop-2-enoate in the patent literature) has been used as a comonomer in the production of acrylic rubbers. google.com These copolymers are synthesized via polymerization processes that result in random copolymers, as evidenced by the observation of single glass transition points that differ from those of the homopolymers of the constituent monomers. google.com

The following table, derived from patent literature, illustrates the composition of such copolymer rubbers.

| Copolymer Rubber | Ethyl Acrylate (parts by weight) | Butyl Acrylate (parts by weight) | This compound (parts by weight) | Other Monomers (parts by weight) |

|---|---|---|---|---|

| R-2 | 50 | 45 | 5 | - |

| R-3 | - | 90 | 10 | - |

| R-4 | 95 | - | - | 5 (2-methoxyethyl acrylate) |

| R-5 | 47.5 | 47.5 | 5 | - |

The properties of the resulting copolymers can be tuned by adjusting the ratio of the comonomers. The incorporation of this compound can influence properties such as mechanical strength, compression set, and resistance to fuel oil. google.com

Development of Functional Polymeric Materials

The unique structure of this compound suggests that its polymers could possess interesting functional properties, particularly in the realm of optoelectronics and photochemistry. The pendant phenyl group can impart specific electronic and photophysical characteristics to the polymer chain.

The photophysical properties of polymers are crucial for their application in areas such as sensors, photoluminescent materials, and photosensitizers. iupac.org Polymers with pendant phenyl groups, like those potentially derived from this compound, can exhibit interesting photophysical behaviors, including fluorescence and energy transfer processes. iupac.org The close proximity of the phenyl chromophores along the polymer chain can lead to through-space electronic interactions, which can influence the absorption and emission spectra of the polymer compared to the monomer. mdpi.com

The photochemical properties of polymers containing vinyl ketone structures, which have some structural similarity to the vinyloxy group in this compound, are known to undergo photodegradation upon exposure to UV light. rsc.org This suggests that polymers of this compound might also exhibit photosensitivity, a property that could be exploited in applications such as photolithography or controlled degradation materials. The presence of the but-2-enoate moiety could also influence the photochemical stability and degradation pathways of the polymer.

Investigation of Polymer Properties

The properties of polymers derived from this compound are expected to be influenced by its unique structure. The incorporation of this monomer into a polymer backbone can affect its thermal, mechanical, and optical properties.

The potential properties of the homopolymer of this compound can be inferred from related polymers. For instance, poly(vinyl benzoate) is known to have a relatively low reactivity in polymerization, which can be a challenge in achieving high molecular weights. rsc.org However, this lower reactivity can also be advantageous in certain applications, such as the fabrication of aligned liquid crystalline polymer films. rsc.org The pendant phenyl groups in polymers can lead to increased thermal stability and a higher glass transition temperature compared to their aliphatic counterparts due to the rigidity of the aromatic rings. rsc.org

The following table summarizes the potential properties of polymers derived from this compound based on data from related materials.

| Property | Expected Characteristic | Basis of Expectation |

|---|---|---|

| Thermal Stability | Enhanced | Presence of rigid pendant phenyl groups. rsc.org |

| Glass Transition Temperature (Tg) | Relatively High | Increased chain stiffness from phenyl rings. rsc.org |

| Solubility | Soluble in common organic solvents | Typical for many vinyl polymers with aromatic side chains. |

| Optical Properties | Potential for UV absorption and fluorescence | Presence of the phenyl chromophore. iupac.org |

| Mechanical Properties | Can improve strength and oil resistance in copolymers | Observed in acrylic rubber formulations. google.com |

Thermal Stability and Degradation Profiles (e.g., TGA, DSC)

The thermal stability of a polymer is a critical factor in determining its potential applications, as it dictates the temperature range within which the material can be processed and used without significant degradation. The primary techniques used to assess these properties are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). matec-conferences.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and composition of a material. For a hypothetical poly(this compound), a TGA analysis would reveal the onset temperature of decomposition, which is the temperature at which the polymer begins to lose mass. The resulting TGA curve would also show the percentage of mass lost at different temperatures, indicating the various stages of degradation. The final residual mass at the end of the experiment can provide insights into the char yield of the polymer.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC analysis is instrumental in identifying key thermal transitions in a polymer. For poly(this compound), a DSC thermogram would be expected to show:

Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. This is a crucial parameter for determining the material's operating temperature range.

Melting Temperature (Tm): If the polymer possesses crystalline domains, the DSC curve would show an endothermic peak corresponding to the melting of these crystallites.

Crystallization Temperature (Tc): Upon cooling from the melt, an exothermic peak may be observed, indicating the temperature at which the polymer crystallizes.

Degradation: Exothermic or endothermic peaks at higher temperatures can also indicate degradation processes.

While no specific TGA or DSC data for poly(this compound) has been reported, the following table illustrates the type of information that would be obtained from such analyses, based on general polymer characterization principles.

Table 1: Hypothetical Thermal Analysis Data for Poly(this compound)

| Analytical Technique | Parameter | Hypothetical Value/Observation | Significance |

|---|---|---|---|

| TGA | Onset of Decomposition (Tonset) | Data Not Available | Indicates the upper-temperature limit of thermal stability. |

| TGA | Temperature at 5% Mass Loss (Td5) | Data Not Available | A common metric for comparing the thermal stability of different polymers. |

| TGA | Residual Mass at 800 °C | Data Not Available | Provides information on the char-forming tendency of the polymer. |

| DSC | Glass Transition Temperature (Tg) | Data Not Available | Defines the transition from a rigid to a flexible state. |

| DSC | Melting Temperature (Tm) | Data Not Available (if crystalline) | Indicates the melting point of the crystalline domains. |

Molecular Weight Distribution and Architecture (e.g., GPC)

The molecular weight and its distribution are fundamental characteristics of a polymer that significantly influence its mechanical, rheological, and solution properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining these parameters. fraunhofer.deoecd.org

GPC separates molecules based on their hydrodynamic volume in solution. A dilute polymer solution is passed through a column packed with porous gel beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can penetrate the pores to varying extents and therefore have a longer path, eluting later. unt.edu

A GPC analysis of poly(this compound) would provide the following key parameters:

Number-Average Molecular Weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that takes into account the contribution of each molecule to the total mass of the sample.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution. researchgate.net

The choice of solvent (eluent) and column is critical for a successful GPC analysis and depends on the solubility of the polymer. lcms.czwarwick.ac.uk For a polymer like poly(this compound), solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) might be suitable. nih.gov Calibration with polymer standards of known molecular weight, such as polystyrene, is necessary to obtain accurate molecular weight values. researchgate.net

Although no experimental GPC data for poly(this compound) is available in the literature, the table below exemplifies the kind of data that would be generated.

Table 2: Hypothetical Molecular Weight Data for Poly(this compound) from GPC Analysis

| Parameter | Symbol | Hypothetical Value | Significance |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | Data Not Available | Relates to properties like colligative properties and end-group analysis. |

| Weight-Average Molecular Weight | Mw | Data Not Available | Correlates with properties like melt viscosity and toughness. |

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis and Catalysis for Enantioselective Production

The synthesis of chiral molecules with high enantiomeric purity is a significant goal in modern organic chemistry, driven by the demand for stereochemically defined pharmaceuticals, agrochemicals, and advanced materials. kashanu.ac.irslideshare.net While 1-phenylethenyl but-2-enoate is achiral, its precursors and potential polymeric derivatives possess stereogenic centers, making enantioselective synthesis a critical area for future investigation.

Future research should focus on developing catalytic systems that can control the stereochemistry during the formation of the ester or during polymerization. One promising avenue involves the asymmetric synthesis of chiral precursors, such as (S)-1-phenylethanol, which can be achieved with high enantiomeric excess (>99%) using whole-cell biocatalysts. researchgate.net The subsequent esterification to form a chiral analogue of this compound would embed chirality into the monomer itself.

Furthermore, the development of chiral catalysts for the polymerization of this compound could yield isotactic or syndiotactic polymers with unique physical and optical properties. Drawing inspiration from established methods like Evans oxazolidinone auxiliaries or pseudoephedrine amides for asymmetric alkylations, new chiral auxiliaries could be designed to direct the stereochemical outcome of reactions involving the butenoate double bond. harvard.edu The use of chiral phosphoric acids, which have proven effective in the asymmetric synthesis of axially chiral compounds, could also be explored to catalyze stereoselective additions to the monomer. snnu.edu.cn

Table 1: Potential Catalytic Strategies for Enantioselective Synthesis

| Catalytic Approach | Target Reaction | Potential Outcome | Key Considerations |

|---|---|---|---|

| Biocatalysis (e.g., ADH) | Asymmetric reduction of a precursor ketone | Enantiopure chiral alcohol precursor. researchgate.net | Enzyme stability, substrate scope, cofactor regeneration. researchgate.net |

| Chiral Phosphoric Acid | Asymmetric addition or cyclization | Axially chiral or stereodefined products. snnu.edu.cn | Catalyst loading, solvent effects, substrate compatibility. |

| Chiral Lewis Acids | Diastereoselective polymerization | Tactic polymers with ordered structures. | Control over polymer molecular weight and dispersity. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise reaction control, and ease of scalability. vapourtec.combeilstein-journals.orgrsc.org The integration of this compound synthesis and polymerization into flow chemistry platforms represents a major step towards efficient and reproducible manufacturing.

A key research direction is the development of a telescoped continuous flow process where the synthesis of the monomer is immediately followed by its polymerization. This approach minimizes the handling of the potentially reactive monomer and allows for precise control over reaction conditions. For instance, a process analogous to the flow synthesis of (E)-((E)-1-Phenylhexa-1,5-dien-3-yl) but-2-enoate could be adapted, where reagents are pumped and mixed in-line, passed through heated reactor coils, and the product is collected continuously. acs.org Such a system could achieve high productivity, as demonstrated by similar processes yielding several grams per hour. acs.org

Automated synthesis platforms, such as the Flow-IEG (iterative exponential growth) system, could be employed for the controlled synthesis of sequence-defined oligomers or polymers from this compound and other co-monomers. nih.gov This technology enables the creation of macromolecules with precise architectures and molecular weights, opening doors to advanced materials with tailored properties for applications in biotechnology and materials science. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for this compound Production

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety with small reaction volumes and superior temperature control. vapourtec.com |

| Scalability | Difficult and non-linear scaling. | Straightforward scaling by running the system for longer durations. vapourtec.com |

| Control | Less precise control over reaction time, temperature, and mixing. | Precise control of residence time, temperature, and mixing via pumps and reactor design. acs.org |

| Productivity | Limited by vessel size and reaction/workup time. | High productivity through continuous operation, enabling gram-scale synthesis in hours. acs.org |

| Integration | Difficult to couple with subsequent reaction steps. | Easily integrated into multi-step "telescoped" syntheses. acs.orgnih.gov |

Design of Bio-Inspired or Biodegradable Derivatives for Sustainable Materials

The growing demand for sustainable materials necessitates the design of polymers that can degrade under specific environmental conditions. A significant future research direction for this compound is the development of biodegradable derivatives. The inherent ester linkage in the molecule provides a starting point, as it is susceptible to hydrolysis.

Research should focus on modifying the monomer structure to enhance its biodegradability. This could involve:

Incorporation of additional cleavable linkages: Introducing more ester groups or other hydrolytically or enzymatically labile bonds (e.g., carbonates, amides) into the monomer backbone.

Copolymerization with bio-based monomers: Polymerizing this compound with monomers derived from renewable resources, such as lactic acid, caprolactone, or furan-based compounds. This approach can create copolymers with tunable degradation rates and properties.

Bio-inspired design: Mimicking the structures of natural polymers that are known to be biodegradable. For example, incorporating peptide or sugar moieties could render the resulting materials susceptible to enzymatic degradation.

The synthesis of α-methylene-γ-lactams, which are analogues of naturally occurring α-methylene-γ-lactones, provides a template for creating derivatives with tunable reactivity and biological activity. nih.gov By analogy, modifying the butenoate portion of this compound could create a new class of monomers for functional and potentially biodegradable materials.

Advanced Characterization of In-situ Reaction Processes

To optimize the synthesis and polymerization of this compound, a deep understanding of the reaction mechanisms, kinetics, and intermediate species is essential. Advanced in-situ characterization techniques are powerful tools for gaining these insights in real-time.

Future research should employ a suite of spectroscopic and analytical methods to monitor reactions as they occur. For example, in-situ NMR spectroscopy can be used to track the conversion of reactants to products, identify transient intermediates, and elucidate reaction pathways without the need for quenching and sampling. ucl.ac.uk This is particularly valuable for optimizing reaction conditions in both batch and flow setups. The use of catalyst-impregnated stirrer devices that can be directly used in an NMR tube could further simplify such studies. ucl.ac.uk

Other valuable in-situ techniques include:

FTIR and Raman Spectroscopy: To monitor the disappearance of reactant functional groups and the appearance of product groups.

Mass Spectrometry: To detect intermediates and byproducts, providing mechanistic clues.

Calorimetry: To measure heat flow and understand the reaction thermodynamics and safety profile.

These techniques, especially when combined, can provide a comprehensive picture of the reaction dynamics, enabling the rational design of more efficient and selective synthetic processes.

Development of Next-Generation Computational Models for Complex Reactivity Prediction

Computational chemistry offers a powerful predictive tool for understanding and guiding synthetic efforts. researchgate.net For a molecule with multiple reactive sites like this compound, computational models are invaluable for predicting its behavior in complex reactions such as cycloadditions or copolymerizations.

Future research should focus on developing and applying next-generation computational models to predict the reactivity and regioselectivity of this compound. mdpi.com Density Functional Theory (DFT) calculations can be employed to:

Model Transition States: To understand the energy barriers for different reaction pathways, such as in [3+2] cycloaddition reactions, and predict the most likely products. researchgate.netmdpi.com

Analyze Electronic Effects: To determine how substituents on the phenyl ring or modifications to the butenoate chain influence the electronic properties and reactivity of the double bonds. mdpi.com

Predict Regioselectivity: In reactions like cycloadditions, computational models can predict which regioisomer will be favored, guiding synthetic strategy to avoid the formation of complex product mixtures. researchgate.net

Simulate Polymerization: To model chain growth, termination, and transfer events, helping to predict polymer microstructure, molecular weight distribution, and properties.

By combining theoretical predictions with experimental validation, a deeper understanding of the structure-reactivity relationships governing this compound can be achieved, accelerating the development of novel materials. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.